molecular formula C14H7NO3 B13810529 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione CAS No. 586979-30-8

5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione

Cat. No.: B13810529
CAS No.: 586979-30-8
M. Wt: 237.21 g/mol
InChI Key: DZIYIXAQZHETBG-UHFFFAOYSA-N
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Description

5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione: is a heterocyclic compound with a fused oxazole and phenanthridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of violuric acid with a P-ylide obtained from triphenylmethylphosphonium bromide in the presence of lithium hydroxide, followed by acidification of the reaction mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione is unique due to its fused phenanthridine ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

586979-30-8

Molecular Formula

C14H7NO3

Molecular Weight

237.21 g/mol

IUPAC Name

11-oxa-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,12,14-hexaene-8,10-dione

InChI

InChI=1S/C14H7NO3/c16-13-10-5-2-1-4-8(10)9-6-3-7-11-12(9)15(13)14(17)18-11/h1-7H

InChI Key

DZIYIXAQZHETBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C3)OC(=O)N4C2=O

Origin of Product

United States

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